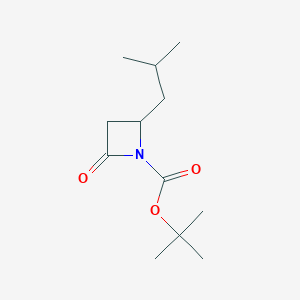

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate” is a complex organic compound. It likely contains a tert-butyl group, a 2-methylpropyl group, a 4-oxoazetidine ring, and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the 4-oxoazetidine ring. The tert-butyl, 2-methylpropyl, and carboxylate groups would likely be attached at specific positions on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The 4-oxoazetidine ring might be involved in ring-opening reactions, while the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Chemical Synthesis and Chiral Auxiliaries

The compound tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate, while not directly mentioned, can be related to the broader class of chemicals involved in complex organic syntheses and serving as chiral auxiliaries. For example, the synthesis and applications of similar tert-butyl-substituted compounds have demonstrated their importance in creating highly selective reactions. The stereoselective hydroformylation of tert-butyl-substituted oxazolines has been shown to yield important intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value due to their up to 99% diastereoselectivities in transition-metal-catalysed reactions (L. Kollár & P. Sándor, 1993). Similarly, the synthesis of tert-butyl-substituted imidazolidine compounds has been explored for their role as chiral auxiliaries and building blocks in dipeptide synthesis, highlighting the strategic importance of such compounds in synthesizing enantiomerically pure substances (A. Studer, T. Hintermann & D. Seebach, 1995).

Antibacterial Activity and Synthetic Methodology

The synthesis of new 7-acylamino-2-iso-oxacephem-4-carboxylic acids using tert-butyl-substituted 2-oxoazetidinyl compounds illustrates a methodological approach to creating substances with antibacterial activity against Gram-positive microorganisms. This demonstrates the potential of tert-butyl-substituted compounds in contributing to the development of new antibiotics (Zoltán Tombor et al., 1995).

Metal-free Organic Synthesis

In organic synthesis, the development of metal-free methods for creating complex molecules is of significant interest due to the environmental and economic benefits. The use of tert-butyl-substituted carbazates in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones showcases an innovative approach to synthesizing quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)6-9-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDQRDIGTWFLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)

![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)

![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)

![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)